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3-(5-Methyl-1,2,4-triazol-1-yl)aniline

Catalog No.
S3037092
CAS No.
1368568-21-1
M.F
C9H10N4
M. Wt
174.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Methyl-1,2,4-triazol-1-yl)aniline

CAS Number

1368568-21-1

Product Name

3-(5-Methyl-1,2,4-triazol-1-yl)aniline

IUPAC Name

3-(5-methyl-1,2,4-triazol-1-yl)aniline

Molecular Formula

C9H10N4

Molecular Weight

174.207

InChI

InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3

InChI Key

TUZSIDNFJFLELO-UHFFFAOYSA-N

SMILES

CC1=NC=NN1C2=CC=CC(=C2)N

solubility

not available

3-(5-Methyl-1,2,4-triazol-1-yl)aniline is an organic compound characterized by the presence of a triazole ring and an aniline moiety. It has the molecular formula C10H12N4C_{10}H_{12}N_4 and a molecular weight of approximately 188.23 g/mol. The compound features a methyl substitution on the triazole ring, which can significantly influence its chemical behavior and biological activity. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

    Antimicrobial activity

    Some triazole derivatives have been shown to possess antibacterial and antifungal properties. The mechanism of action can involve disrupting cell wall synthesis or inhibiting essential enzymes.

    Corrosion inhibition

    Triazole derivatives can act as corrosion inhibitors by forming a protective film on metal surfaces.

    Material science applications

    Triazoles can be incorporated into polymers to improve their properties like thermal stability or flame retardancy.

  • Bioorganic Chemistry and Medicinal Chemistry

    The molecule contains a triazole ring, a common functional group found in various bioactive molecules. Triazoles can exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. Research in this field might involve investigating whether 3-(5-Methyl-1,2,4-triazol-1-yl)aniline possesses similar properties or can be modified to target specific diseases.

  • Material Science

    Triazole derivatives have been explored for their applications in materials science due to their ability to form stable bonds and self-assemble into ordered structures. 3-(5-Methyl-1,2,4-triazol-1-yl)aniline could potentially be investigated for its role in developing new materials with specific functionalities.

  • Oxidation: This compound can be oxidized to form nitro derivatives or other oxidized products using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert nitro derivatives back to their aniline forms, typically using sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The triazole ring may participate in substitution reactions, allowing for the introduction of different substituents depending on the desired product.

The biological activity of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring is known for its role in coordinating with metal ions, which can influence various biochemical pathways. Additionally, the aniline component can engage in hydrogen bonding and other interactions that modulate the compound's biological effects. Research indicates that derivatives of this compound exhibit antimicrobial and antifungal properties, making them valuable in pharmaceutical development .

The synthesis of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline typically involves several key steps:

  • Starting Materials: The synthesis often begins with 5-methyl-1H-1,2,4-triazole and an appropriate aniline derivative.
  • Reaction Conditions: A common method involves using a high-pressure reactor where methanol is combined with the triazole compound and sodium bicarbonate along with palladium on carbon as a catalyst. The mixture is then pressurized with hydrogen and subjected to specific temperature conditions to yield the desired product.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity .

3-(5-Methyl-1,2,4-triazol-1-yl)aniline has several significant applications:

  • Medicinal Chemistry: It is utilized in developing pharmaceutical compounds targeting specific enzymes or receptors.
  • Materials Science: The compound can be employed in synthesizing advanced materials, including polymers and coordination complexes.
  • Biological Studies: It serves as a tool for studying enzyme inhibition and other biochemical processes due to its reactive nature .

Research into the interaction studies of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline reveals its potential as a ligand in coordination chemistry. The triazole ring's ability to coordinate with metal ions enhances the compound's utility in catalysis and materials design. Furthermore, studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its role in drug development .

Several compounds share structural similarities with 3-(5-Methyl-1,2,4-triazol-1-yl)aniline:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)anilineContains a methoxy group instead of a methyl groupDifferent electronic properties due to methoxy substitution
5-Methyl-1H-1,2,4-triazoleA simpler triazole structureLacks the aniline moiety; primarily used for basic research
3-(4-Methyl-1H-1,2,4-triazol-3-yl)anilineStructural isomer with variations in substitutionMay exhibit different biological activities compared to 3-(5-Methyl...)
5-Methyl-1H-1,2,4-triazole-3-carboxylic acidA carboxylic acid derivativeOffers different reactivity profiles due to carboxylic acid functionality

Uniqueness

The uniqueness of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline lies in its specific substitution pattern on both the triazole ring and the aniline moiety. This combination influences its reactivity and interactions with biological targets more profoundly than many similar compounds. Its dual functionality makes it valuable for specialized applications in medicinal chemistry and materials science .

XLogP3

1.4

Dates

Last modified: 04-14-2024

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